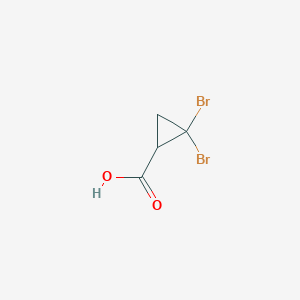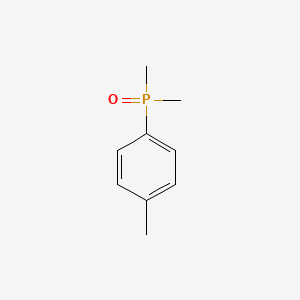
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE
Übersicht
Beschreibung
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE is an organic compound characterized by the presence of a dimethyl-phosphinoyl group attached to a benzene ring with a methyl substituent
Vorbereitungsmethoden
The synthesis of 1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE can be achieved through several methods. One common approach involves the reaction of dimethylphosphine oxide with a suitable benzene derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinoyl group to a phosphine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE involves its interaction with specific molecular targets. The phosphinoyl group can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(DIMETHYLPHOSPHORYL)-4-METHYLBENZENE can be compared with other similar compounds such as:
1-(Dimethyl-phosphinoyl)-hexadecane: This compound has a longer alkyl chain, which affects its physical and chemical properties.
1-(Dimethyl-phosphinoyl)-eicosane: Similar to the hexadecane derivative but with an even longer alkyl chain, leading to different applications and reactivity.
Phosphinoyl-functionalized isoindolinones: These compounds have a different core structure but share the phosphinoyl functional group, leading to unique biological activities.
Eigenschaften
CAS-Nummer |
53888-89-4 |
|---|---|
Molekularformel |
C9H13OP |
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
1-dimethylphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C9H13OP/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7H,1-3H3 |
InChI-Schlüssel |
AVMCKOKAHTULEY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)P(=O)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)P(=O)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(2-Tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B1656644.png)
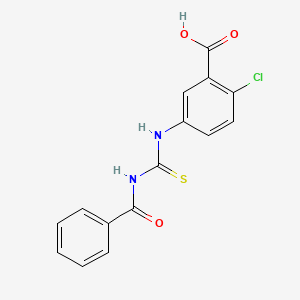
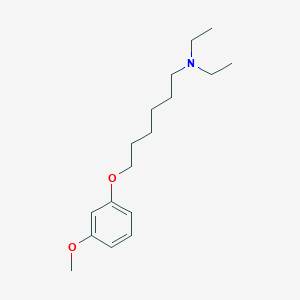
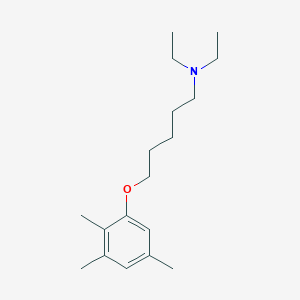
![4-[(4-Methylphenyl)thio]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B1656652.png)
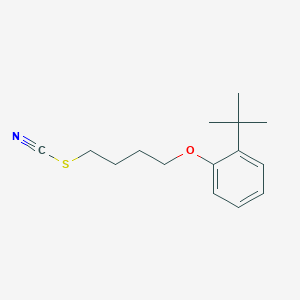
![Diethyl 2-[5-(4-methylphenoxy)pentyl]propanedioate](/img/structure/B1656654.png)
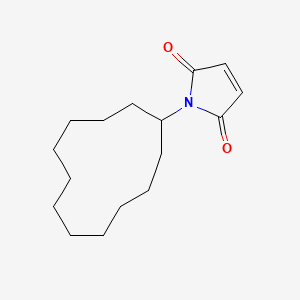
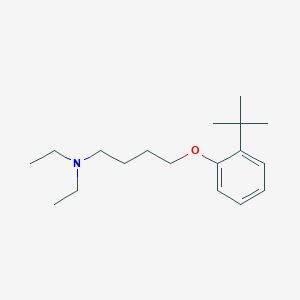

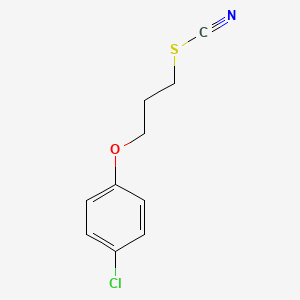
![1-[4-(2,3,5-Trimethylphenoxy)butyl]piperidine](/img/structure/B1656664.png)
